Aflastatine A

Vue d'ensemble

Description

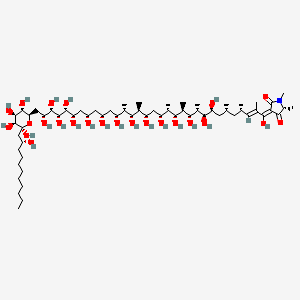

Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .

Synthesis Analysis

The total syntheses of Aflastatin A have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Molecular Structure Analysis

Aflastatin A has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .Chemical Reactions Analysis

The syntheses of Aflastatin A feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Applications De Recherche Scientifique

Inhibition de la production d'aflatoxine

L'aflastatine A est connue pour ses effets inhibiteurs spécifiques sur la production d'aflatoxine par Aspergillus parasiticus. Les aflatoxines sont de puissants carcinogènes et représentent un risque important pour la sécurité alimentaire. La capacité de l'this compound à prévenir la synthèse de ces toxines est un domaine de recherche essentiel, en particulier dans le domaine de la biotechnologie agricole .

Activité antimicrobienne

La recherche a montré que l'this compound présente une activité antimicrobienne contre une variété de bactéries, de levures et de champignons. Cette propriété antimicrobienne à large spectre en fait un candidat potentiel pour le développement de nouveaux antibiotiques ou antifongiques, ce qui est particulièrement important compte tenu de l'inquiétude croissante concernant la résistance aux antibiotiques .

Activité antitumorale

L'this compound présente également une activité antitumorale. Son potentiel en tant qu'agent anticancéreux est exploré, des études se concentrant sur son mécanisme d'action et son efficacité contre diverses lignées de cellules cancéreuses. Cette ligne de recherche est prometteuse pour le développement de nouvelles thérapies contre le cancer .

Élucidation de la structure chimique

La structure chimique complexe du composé, qui comprend de multiples centres chiraux, a fait l'objet d'études approfondies. Comprendre la stéréochimie de l'this compound est crucial pour les chimistes de synthèse qui cherchent à reproduire sa structure et pour les pharmacologues qui étudient ses interactions avec les systèmes biologiques .

Inhibition de la biosynthèse de la mélanine

L'this compound a été trouvée pour inhiber la biosynthèse de la mélanine dans certaines espèces fongiques, telles que Colletotrichum lagenarium. Cette application est importante pour la recherche sur la pathogenèse fongique et pourrait conduire au développement de traitements pour les infections fongiques qui impliquent la mélanine dans leur virulence .

Applications agricoles

Compte tenu de ses effets inhibiteurs sur la production d'aflatoxine, l'this compound a des applications potentielles en agriculture. Elle pourrait être utilisée pour traiter les cultures afin de prévenir la contamination par les aflatoxines, assurant ainsi la sécurité alimentaire et réduisant les pertes de récoltes dues aux infections fongiques .

Safety and Hazards

While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which Aflastatin A inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .

Mécanisme D'action

Target of Action

Aflastatin A is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . Aflatoxins are potent naturally occurring toxins and liver carcinogens, and their contamination of food is a significant risk factor for human health .

Mode of Action

Aflastatin A inhibits the production of aflatoxin and other polyketide metabolites by fungi . It affects the biosynthetic pathway of each aflatoxin and melanin . Aflastatin A inhibits the production of norsolorinic acid, an early biosynthetic intermediate of aflatoxin . The transcription of genes encoding some aflatoxin biosynthetic enzymes and a gene encoding a regulatory protein for expression of the biosynthetic enzymes (aflR) are significantly reduced by the addition of Aflastatin A .

Biochemical Pathways

Aflastatin A inhibits a very early step in aflatoxin biosynthesis prior to the transcription of aflR . It also inhibits the production of scytalone, an intermediate of melanin biosynthesis, and it severely impairs the expression of PKS1 encoding a melanin biosynthetic enzyme . This suggests that Aflastatin A inhibits an early step in melanin production similarly to the case in aflatoxin production .

Pharmacokinetics

The compound has a novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .

Result of Action

Aflastatin A completely reduces aflatoxin production by Aspergillus parasiticus at a dose of 0.5 g/mL without affecting fungal growth in solid and liquid cultures . This suggests that Aflastatin A can influence glucose metabolism in the fungus .

Action Environment

The action of Aflastatin A is influenced by the environment in which the Aspergillus parasiticus fungus exists. Fungi are minute organisms that dwell in soil and air and are often associated with food spoilage and biodeterioration . The fungal agents generally infect the food crops during harvesting, storing, and/or transporting . Therefore, the environment plays a significant role in the efficacy and stability of Aflastatin A’s action.

Analyse Biochimique

Biochemical Properties

Aflastatin A interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .

Cellular Effects

Aflastatin A has significant effects on various types of cells and cellular processes. It completely inhibits aflatoxin production by Aspergillus parasiticus NRRL2999 in liquid medium or on agar plate at a concentration of 0.5 μg/ml . It also exhibits antimicrobial activity against some bacteria, yeasts, and fungi as well as antitumor activity .

Metabolic Pathways

Aflastatin A is involved in various metabolic pathways. Most of the C2 and C3 units involved in the alkyl chain moiety of Aflastatin A were biosynthesized from acetic and propionic acids, but five C2 units in the alkyl chain originated from glycolic acid .

Propriétés

IUPAC Name |

(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYWUJSXJULKR-YLMXTBCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H115NO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1258.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179729-59-0 | |

| Record name | Aflastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Aflastatin A?

A: Aflastatin A inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.

Q2: How does Aflastatin A impact melanin biosynthesis in Colletotrichum lagenarium?

A: Aflastatin A inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, Aflastatin A appears to target an early step in the melanin pathway [].

Q3: Does Aflastatin A directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?

A: No, research indicates that Aflastatin A does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].

Q4: What metabolic changes are observed in Aspergillus parasiticus upon Aflastatin A treatment?

A: Aflastatin A significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].

Q5: What is the molecular formula and weight of Aflastatin A?

A: The molecular formula of Aflastatin A is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].

Q6: What is the core structural feature of Aflastatin A?

A: Aflastatin A possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].

Q7: How was the structure of Aflastatin A elucidated?

A: The structure of Aflastatin A was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].

Q8: What structural similarities exist between Aflastatin A and Blasticidin A?

A: Both Aflastatin A and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.

Q9: How does the stereochemistry of Aflastatin A compare to that of Blasticidin A?

A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of Aflastatin A, further strengthening the connection between their structures and potentially their biological activities [].

Q10: What insights do isotopic labeling studies provide about the biosynthesis of Aflastatin A?

A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of Aflastatin A originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].

Q11: What is the potential application of Aflastatin A in agriculture?

A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, Aflastatin A holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

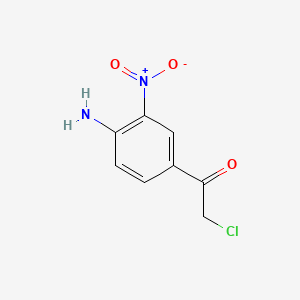

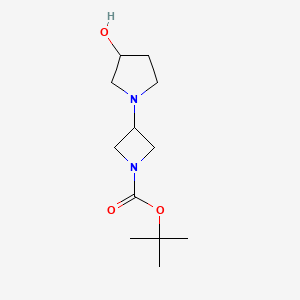

![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)